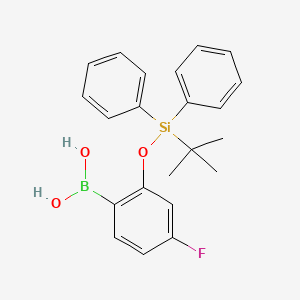
(2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid is a boronic acid derivative that features a tert-butyldiphenylsilyl protecting group and a fluorine atom on the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Boronic Acid: The boronic acid moiety is introduced through a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The boronic acid can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium amide, thiourea.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid is used as a building block for the construction of complex molecules. Its boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of phenylboronic acids. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets such as proteases and kinases, making it a valuable scaffold for drug discovery.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its unique reactivity and structural features make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups on enzymes and receptors, modulating their activity. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyldiphenylsilyl protecting group and fluorine atom.
(2-Hydroxyphenyl)boronic Acid: Contains a hydroxyl group instead of the tert-butyldiphenylsilyl group.
(4-Fluorophenyl)boronic Acid: Lacks the tert-butyldiphenylsilyl protecting group.
Uniqueness
(2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid is unique due to the presence of both the tert-butyldiphenylsilyl protecting group and the fluorine atom. These features confer distinct reactivity and stability, making it a valuable compound for specialized applications in synthesis and drug design.
Properties
Molecular Formula |
C22H24BFO3Si |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[2-[tert-butyl(diphenyl)silyl]oxy-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C22H24BFO3Si/c1-22(2,3)28(18-10-6-4-7-11-18,19-12-8-5-9-13-19)27-21-16-17(24)14-15-20(21)23(25)26/h4-16,25-26H,1-3H3 |
InChI Key |
VUYOPEIYJYXKIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
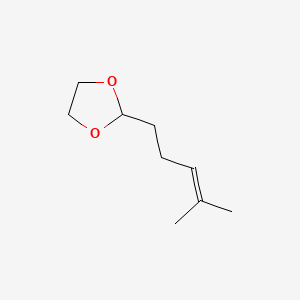
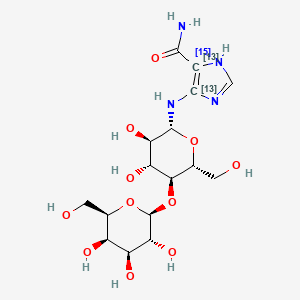
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
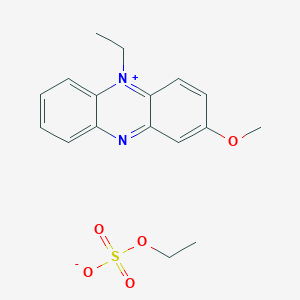
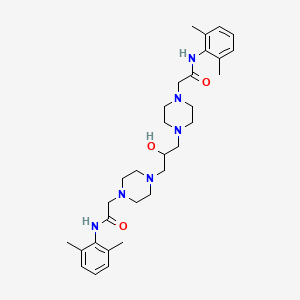
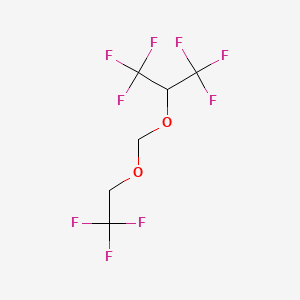
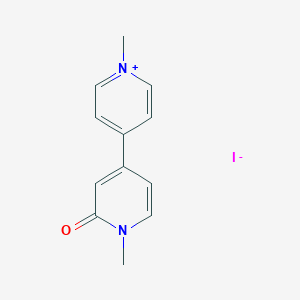
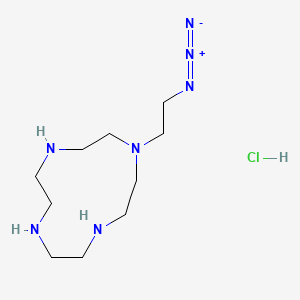
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
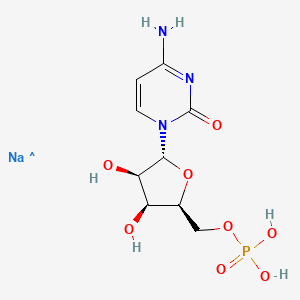
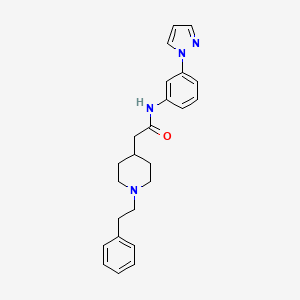
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
